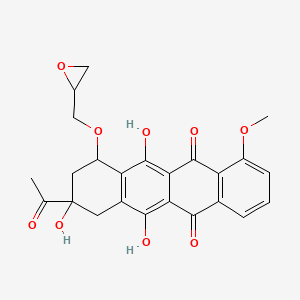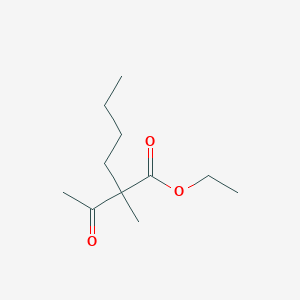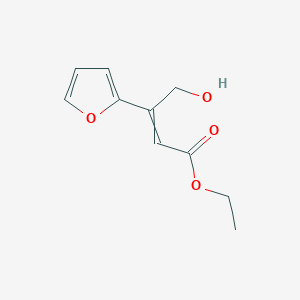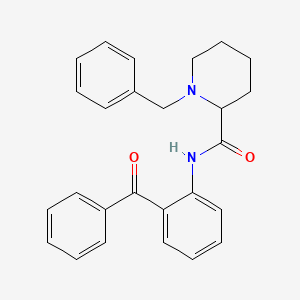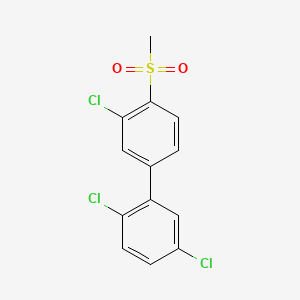
1,1'-Biphenyl, 2,3',5-trichloro-4'-(methylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 2,3’,5-trichloro-4’-(methylsulfonyl)- is a chlorinated biphenyl compound with a molecular formula of C12H7Cl3O2S. This compound is part of the larger family of polychlorinated biphenyls (PCBs), which are known for their chemical stability and resistance to degradation. These properties make them useful in various industrial applications but also pose environmental and health risks due to their persistence and bioaccumulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,3’,5-trichloro-4’-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by sulfonation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The sulfonation step involves the reaction of the chlorinated biphenyl with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the methylsulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the chlorination and sulfonation processes. The final product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl, 2,3’,5-trichloro-4’-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 2,3’,5-trichloro-4’-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and environmental behavior of PCBs.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 2,3’,5-trichloro-4’-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to and disrupt the function of proteins and enzymes, leading to cellular toxicity. It can also induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular structures such as membranes, proteins, and DNA. The molecular targets and pathways involved in these effects are still under investigation, but they likely include key signaling pathways related to cell survival and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl, 2,4,5-trichloro-: Another chlorinated biphenyl with similar chemical properties but different substitution patterns.
1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-: A tetrachlorinated biphenyl with additional chlorine atoms, leading to increased stability and toxicity.
1,1’-Biphenyl, 2,4,4’-trichloro-: A trichlorinated biphenyl with a different arrangement of chlorine atoms.
Uniqueness
1,1’-Biphenyl, 2,3’,5-trichloro-4’-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, environmental behavior, and interaction with biological systems, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
106352-68-5 |
|---|---|
Molekularformel |
C13H9Cl3O2S |
Molekulargewicht |
335.6 g/mol |
IUPAC-Name |
2-chloro-4-(2,5-dichlorophenyl)-1-methylsulfonylbenzene |
InChI |
InChI=1S/C13H9Cl3O2S/c1-19(17,18)13-5-2-8(6-12(13)16)10-7-9(14)3-4-11(10)15/h2-7H,1H3 |
InChI-Schlüssel |
VCBCPZIFTVDZCH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


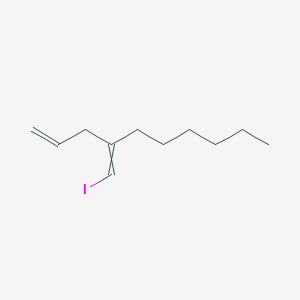

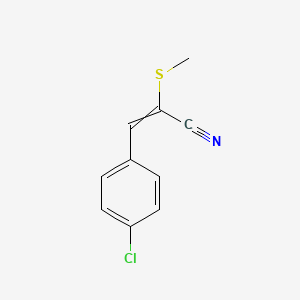
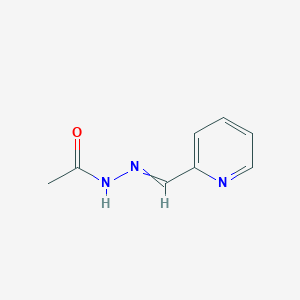
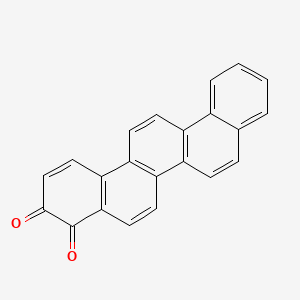
![1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-](/img/structure/B14338039.png)

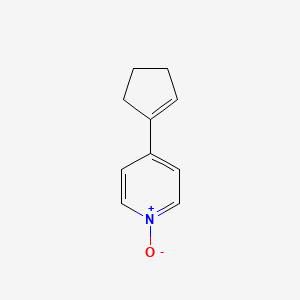
![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)
